molecular formula C10H10N2O2 B077591 3-(1H-benzimidazol-1-yl)propanoic acid CAS No. 14840-18-7

3-(1H-benzimidazol-1-yl)propanoic acid

Cat. No.: B077591
CAS No.: 14840-18-7
M. Wt: 190.2 g/mol
InChI Key: XKGRXBQGCQJOHQ-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-1-yl)propanoic acid is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Organic Synthesis : Ghandi, Zarezadeh, and Taheri (2011) described a novel method for synthesizing benzimidazo[1,2-a][1,4]diazepinones using 3-(2-Formyl-1H-benzimidazol-1-yl)propanoic acid in a one-pot reaction with amines and alkyl isocyanides. This method yielded a series of benzimidazole-fused 1,4-diazepine-5-ones with moderate to excellent yields (Ghandi, Zarezadeh, & Taheri, 2011).

  • Medicinal Chemistry : Ayalp (1989) explored derivatives of 3-(1H-benzimidazole-2) propanoic acid (Procodazol), finding that these compounds possess analgetic properties. This research highlights the potential therapeutic applications of these derivatives (Ayalp, 1989).

  • Antimicrobial Activity : Güneş and Cosar (1992) synthesized 1H-benzimidazole-2-propanoic acid derivatives and tested their antibacterial and antifungal activities. They found that N-hydroxy-3-(1H-benzimidazol-2-yl)-propionamide showed considerable activity against Candida albicans and Candida tropicalis (Güneş & Cosar, 1992).

  • Anti-Cancer Applications : Li et al. (2017) designed and synthesized conjugates of 18β-glycyrrhetinic acid derivatives with 3-(1H-benzo[d]imidazol-2-yl)propanoic acid as Pin1 inhibitors, demonstrating anti-proliferative effects against prostate cancer cells. This research indicates the potential of these compounds as novel anti-cancer agents (Li et al., 2017).

  • Materials Science : Zhai et al. (2017) studied the co-crystallization of a benzimidazole derivative with carboxylic acids, showing the formation of multi-component compounds with potential applications in materials science (Zhai et al., 2017).

Safety and Hazards

The safety information available indicates that 3-(1H-Benzimidazol-1-yl)propanoic acid hydrochloride is classified as a combustible solid . The flash point is not applicable .

Mechanism of Action

Target of Action

Benzimidazole compounds have been found to exhibit potent in vitro antimicrobial activity , suggesting that their targets may be microbial proteins or enzymes.

Mode of Action

Based on the antimicrobial activity of similar benzimidazole compounds , it can be hypothesized that this compound may interfere with the function of microbial proteins or enzymes, thereby inhibiting microbial growth.

Result of Action

Given the antimicrobial activity of similar benzimidazole compounds , it can be inferred that this compound may lead to the inhibition of microbial growth.

Properties

IUPAC Name

3-(benzimidazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c13-10(14)5-6-12-7-11-8-3-1-2-4-9(8)12/h1-4,7H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGRXBQGCQJOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353690
Record name 3-(1H-Benzimidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14840-18-7
Record name 3-(1H-Benzimidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353690
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-1,3-benzodiazol-1-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1H-benzimidazol-1-yl)propanoic acid
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3-(1H-benzimidazol-1-yl)propanoic acid
Reactant of Route 4
3-(1H-benzimidazol-1-yl)propanoic acid

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